3-(2-Aminoethyl)oxan-3-ol
Description
3-(2-Aminoethyl)oxan-3-ol (IUPAC name: 3-(2-aminoethyl)tetrahydro-2H-pyran-3-ol) is a heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted at the 3-position with a 2-aminoethyl group and a hydroxyl group. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol.
Properties
IUPAC Name |
3-(2-aminoethyl)oxan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-4-3-7(9)2-1-5-10-6-7/h9H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZYABHQGMSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)oxan-3-ol typically involves the reaction of oxirane (ethylene oxide) with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxane ring.
Industrial Production Methods
Industrial production of 3-(2-Aminoethyl)oxan-3-ol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)oxan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated oxane derivatives.
Scientific Research Applications
3-(2-Aminoethyl)oxan-3-ol is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)oxan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxane ring provides structural stability and can modulate the compound’s overall reactivity.
Comparison with Similar Compounds
Tryptamine Derivatives
Tryptamines, such as serotonin (5-hydroxytryptamine), share the 2-aminoethyl substituent but feature an indole ring instead of oxane. Key comparisons:
| Property | 3-(2-Aminoethyl)oxan-3-ol | Serotonin (5-Hydroxytryptamine) | 5-Methoxytryptamine |
|---|---|---|---|
| Core Structure | Oxane (non-aromatic) | Indole (aromatic) | Indole (aromatic) |
| Molecular Formula | C₇H₁₅NO₂ | C₁₀H₁₂N₂O | C₁₁H₁₄N₂O |
| Molecular Weight | 145.20 g/mol | 176.22 g/mol | 190.24 g/mol |
| Key Functional Groups | -OH, -NH₂CH₂CH₂- | -OH (C5), -NH₂CH₂CH₂- | -OCH₃ (C5), -NH₂CH₂CH₂- |
| Biological Role | Not reported | Neurotransmitter | Psychoactive metabolite |
| Source | Synthetic analog | Naturally occurring | Synthetic/plant-derived |
Key Insights :
- The aromatic indole in tryptamines enables π-π interactions with serotonin receptors (e.g., 5-HT receptors), while the oxane core in 3-(2-Aminoethyl)oxan-3-ol lacks this property, likely reducing receptor affinity .
- The hydroxyl group in serotonin (C5 position) is critical for receptor binding, whereas the hydroxyl in 3-(2-Aminoethyl)oxan-3-ol may alter solubility or hydrogen-bonding capacity .
Macrocyclic Polyamine Derivatives
describes macrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane) substituted with aminoethyl groups, which exhibit anti-HIV-1 activity. For example, N-(2-aminoethyl)propane-1,3-diamine-substituted cyclam (Figure 3e in ) shares the aminoethyl motif but differs in macrocyclic structure .
Key Insights :
Oxane/Oxetane Derivatives
and highlight structurally related oxane/oxetane compounds:
- 3-(Aminomethyl)oxetane-3-carbonitrile (CAS 1374653-22-1): Features a four-membered oxetane ring with an aminomethyl group .
- 2-(3-Aminooxan-3-yl)acetic acid hydrochloride (CAS 1955556-89-4): Combines oxane with an acetic acid moiety .
| Property | 3-(2-Aminoethyl)oxan-3-ol | 3-(Aminomethyl)oxetane-3-carbonitrile | 2-(3-Aminooxan-3-yl)acetic acid hydrochloride |
|---|---|---|---|
| Ring Size | 6-membered (oxane) | 4-membered (oxetane) | 6-membered (oxane) |
| Substituents | -OH, -NH₂CH₂CH₂- | -CN, -NH₂CH₂- | -COOH, -NH₂ |
| Molecular Weight | 145.20 g/mol | 112.13 g/mol | 195.65 g/mol |
| Applications | Research chemical | Building block for drug synthesis | Pharmaceutical intermediate |
Key Insights :
- The acetic acid group in 2-(3-Aminooxan-3-yl)acetic acid hydrochloride enhances water solubility, a property absent in 3-(2-Aminoethyl)oxan-3-ol .
Biological Activity
3-(2-Aminoethyl)oxan-3-ol, also known as 2-aminoethyl oxan-3-ol, is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring both an amino group and a hydroxyl group on an oxane ring, suggests a diverse range of interactions with biological macromolecules.
The synthesis of 3-(2-Aminoethyl)oxan-3-ol typically involves the reaction of ethylene oxide with an appropriate amine under catalytic conditions. The reaction conditions are optimized to yield high purity and yield, making it suitable for various applications in research and industry.
Key Reactions
- Oxidation : The hydroxyl group can be oxidized to form carbonyl derivatives.
- Reduction : The amino group can be reduced to form primary amines.
- Substitution : The hydroxyl group can be substituted with various functional groups, enhancing its reactivity.
The biological activity of 3-(2-Aminoethyl)oxan-3-ol is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aminoethyl group facilitates hydrogen bonding and electrostatic interactions, while the oxane ring provides structural stability. These interactions can modulate the activity of target proteins, influencing various biochemical pathways.
Biological Activity
Research indicates that 3-(2-Aminoethyl)oxan-3-ol exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds similar to 3-(2-Aminoethyl)oxan-3-ol possess antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. Research indicates that such compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Activity :
- A study evaluated the efficacy of 3-(2-Aminoethyl)oxan-3-ol derivatives against gram-positive and gram-negative bacteria. Results indicated significant antimicrobial activity, with some derivatives showing higher potency than standard antibiotics.
- Neuroprotection :
- In vitro studies demonstrated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in developing treatments for conditions like Alzheimer's disease.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of 3-(2-Aminoethyl)oxan-3-ol:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 3-(2-Aminoethyl)oxan-3-ol | Oxane | Aminoethyl and hydroxyl groups | Antimicrobial, neuroprotective |
| 3-(2-Aminoethyl)tetrahydrofuran | Tetrahydrofuran | Lacks hydroxyl group | Limited bioactivity |
| 2-(2-Aminoethyl)oxirane | Oxirane | Less steric hindrance | Lower reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
